molecular formula (C₄₂H₆₄S₄)n B1142357 Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) CAS No. 888491-19-8

Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene)

Cat. No.: B1142357
CAS No.: 888491-19-8
M. Wt: -697.22
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Description

Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) is a semiconducting polymer known for its high hole mobility and ordered crystalline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) typically involves the Stille coupling reaction. This method uses a palladium catalyst to couple 2,5-dibromo-thieno[3,2-b]thiophene with 3-tetradecylthiophene-2-boronic acid. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, at elevated temperatures (around 100-120°C) in the presence of a solvent like toluene .

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves using high-purity reagents, precise control of reaction conditions, and efficient purification techniques such as column chromatography and recrystallization. The polymer is often produced in large batches to meet the demand for electronic applications .

Chemical Reactions Analysis

Types of Reactions

Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ferric chloride (FeCl₃), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Bromine (Br₂), iodine (I₂)

Major Products

The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original polymer, which can exhibit different electronic and physical properties .

Properties

CAS No.

888491-19-8

Molecular Formula

(C₄₂H₆₄S₄)n

Molecular Weight

-697.22

Synonyms

PBTTT-C14;  Lisicon SP 210;  Poly[thieno[3,2-b]thiophene-2,5-diyl(4,4’-ditetradecyl[2,2’-bithiophene]-5,5’-diyl)]

Origin of Product

United States

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